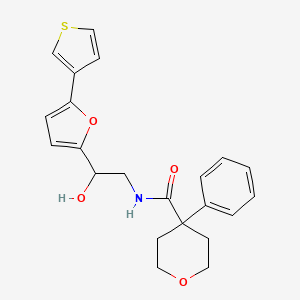
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C22H23NO4S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₄S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2034568-86-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tetrahydropyran ring and the thiophene-furan moiety enhances its binding affinity to specific targets, potentially modulating signaling pathways associated with cancer cell proliferation and survival.
Biological Activities
-
Antitumoral Properties :
- Recent studies have indicated that compounds with similar structural features demonstrate significant antitumoral effects. For instance, derivatives containing tetrahydropyran rings have been shown to inhibit the growth of estrogen receptor-positive breast cancer cells by modulating estrogen receptor activity, which is crucial for tumor growth in these types of cancers .
- In vitro assays revealed that compounds similar to this compound can induce apoptosis and cause cell cycle arrest in cancer cells, particularly in the sub-G1 and G0/G1 phases, indicating their potential as therapeutic agents against malignancies .
-
Anti-inflammatory Effects :
- Compounds with furan and thiophene moieties are often associated with anti-inflammatory activities. The modulation of inflammatory pathways may provide additional therapeutic benefits in conditions where inflammation plays a critical role.
-
Antimicrobial Activity :
- Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are required to elucidate its efficacy against specific pathogens and to understand the underlying mechanisms.
Study 1: Antitumoral Evaluation
A study focused on the synthesis and evaluation of related compounds demonstrated that those with a tetrahydropyran structure exhibited potent antitumoral effects against ER-positive breast cancer cells. The study utilized both 2D and 3D cell growth assays, confirming that these compounds could effectively inhibit tumor growth while sparing normal cells from cytotoxicity .
Study 2: Anti-inflammatory Mechanisms
Another research effort investigated the anti-inflammatory properties of similar compounds, revealing that they could downregulate pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases alongside cancer therapies.
Research Findings
Recent findings emphasize the need for further exploration into the pharmacokinetics and pharmacodynamics of this compound. The following aspects warrant attention:
- ADME Properties : Studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds within this class, suggesting good drug-likeness and potential for clinical application.
- Synergistic Effects : There is emerging evidence suggesting that combining this compound with existing therapies could enhance overall treatment efficacy, particularly in resistant cancer types .
特性
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4S/c24-18(20-7-6-19(27-20)16-8-13-28-15-16)14-23-21(25)22(9-11-26-12-10-22)17-4-2-1-3-5-17/h1-8,13,15,18,24H,9-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNWHTUZOSVEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














